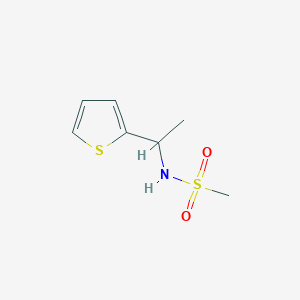
N-(1-thiophen-2-ylethyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-thiophen-2-ylethyl)methanesulfonamide, commonly known as TEMS, is a chemical compound that has gained significant attention in the scientific community due to its potential pharmaceutical applications. TEMS is a sulfonamide derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Scientific Research Applications
TEMS has been studied for its potential pharmaceutical applications, particularly in the treatment of cancer. Studies have shown that TEMS inhibits the growth of cancer cells and induces apoptosis, or programmed cell death, in cancer cells. TEMS has also been studied for its potential anti-inflammatory and anti-oxidant effects.
Mechanism of Action
The mechanism of action of TEMS involves inhibition of carbonic anhydrase, an enzyme that plays a role in the regulation of pH in cells. TEMS also inhibits the activity of histone deacetylases, enzymes that regulate gene expression. These mechanisms contribute to the anti-cancer effects of TEMS.
Biochemical and Physiological Effects:
TEMS has been shown to have anti-cancer, anti-inflammatory, and anti-oxidant effects. TEMS has also been shown to reduce the levels of certain enzymes and proteins involved in cancer progression, such as matrix metalloproteinases and vascular endothelial growth factor. TEMS has been found to be well-tolerated in animal studies, with no significant toxicity observed.
Advantages and Limitations for Lab Experiments
TEMS has several advantages as a potential pharmaceutical agent, including its ability to inhibit cancer cell growth and induce apoptosis. TEMS is also relatively well-tolerated in animal studies, indicating its potential for use in humans. However, TEMS has some limitations, including its low solubility in water and its potential to interact with other drugs.
Future Directions
There are several future directions for research on TEMS. One potential direction is to investigate the use of TEMS in combination with other anti-cancer agents to enhance its effectiveness. Another direction is to study the effects of TEMS on other diseases, such as neurodegenerative disorders or cardiovascular diseases. Further studies are also needed to determine the optimal dosage and administration of TEMS for use in humans.
Conclusion:
TEMS is a promising chemical compound with potential pharmaceutical applications. Its anti-cancer, anti-inflammatory, and anti-oxidant effects, as well as its ability to inhibit histone deacetylases and carbonic anhydrase, make it a promising candidate for further research. While there are some limitations to its use, further studies on TEMS may lead to the development of new and effective treatments for various diseases.
Synthesis Methods
TEMS can be synthesized using various methods, including the reaction of 2-bromoethyl methyl sulfone with thiophenol in the presence of a base, or the reaction of 2-(methylsulfonyl)ethylthiophene with ammonia. The purity of TEMS can be improved by recrystallization from a suitable solvent.
properties
IUPAC Name |
N-(1-thiophen-2-ylethyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2S2/c1-6(8-12(2,9)10)7-4-3-5-11-7/h3-6,8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKKJJLRZZPRVSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CS1)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

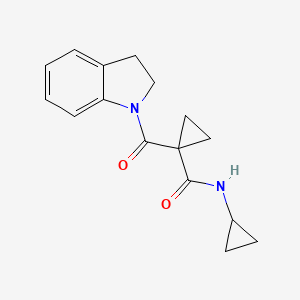

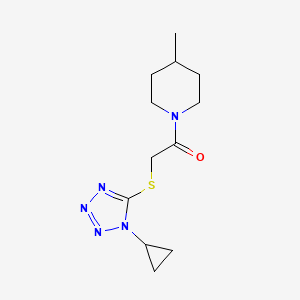
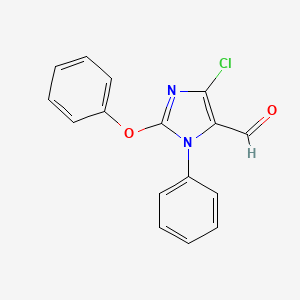
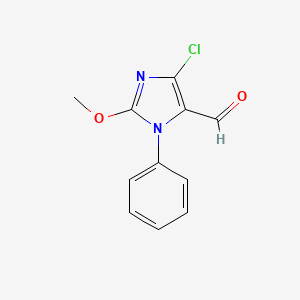
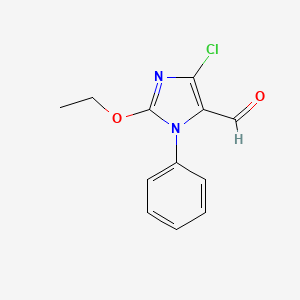
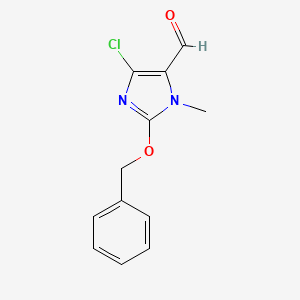
![1-Fluoro-4-[1-(4-methylsulfonylphenoxy)ethyl]benzene](/img/structure/B7528744.png)
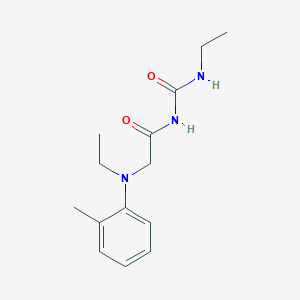
![1-[(5-Chlorothiophen-2-yl)methyl]-4-methylsulfonylpiperazine](/img/structure/B7528771.png)
![N-[2-(2-fluorophenyl)ethyl]methanesulfonamide](/img/structure/B7528779.png)
![3-[(5-Chlorothiophen-2-yl)methyl]thieno[2,3-d]pyrimidin-4-one](/img/structure/B7528794.png)
![3-[[2-(4-fluorophenyl)sulfanylacetyl]amino]-N-pyridin-4-ylbenzamide](/img/structure/B7528800.png)
![2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-N-methylacetamide](/img/structure/B7528804.png)